
Adci
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Overview
Description
ADCI, also known as SGB-017, is a glutamate receptor antagonist potentially for the treatment of epilepsy. this compound blocks both voltage-activated sodium channels and N-methyl-D-aspartate (NMDA)-receptor-gated channels. Inhibition of sodium channels by this compound was voltage dependent. High doses of this compound increased dopamine metabolism in the prefrontal cortex and/or in the nucleus accumbens, but not in the dorsal striatum.
Biological Activity
Antibody-drug conjugates (ADCs) represent a novel class of biopharmaceuticals that link monoclonal antibodies (mAbs) to cytotoxic drugs, allowing for targeted delivery to cancer cells while sparing healthy tissues. This article explores the biological activity of ADCs, focusing on their mechanisms of action, therapeutic applications, and relevant case studies.
ADCs function through several key mechanisms:
- Targeted Delivery : The antibody component selectively binds to specific antigens overexpressed on tumor cells, facilitating the internalization of the drug.
- Cytotoxic Payload : Once internalized, the cytotoxic drug is released inside the cancer cell, leading to apoptosis or cell death.
- Immune Modulation : Some ADCs can also activate immune responses against tumor cells, enhancing their therapeutic efficacy.
Biological Activity Data
The biological activities of ADCs have been extensively documented. A systematic review identified 9,171 biological activities associated with various ADCs, including:
- 739 activities from clinical trials
- 2,707 activities from in vivo studies
- 5,725 activities derived from cell line data
These findings highlight the extensive research supporting the efficacy of ADCs across different cancer types and therapeutic areas, such as hematological malignancies and solid tumors .
Case Study 1: ADC Therapeutics
ADC Therapeutics has made significant strides in developing ADCs for oncology. Their approach integrates advanced laboratory techniques and data management systems to enhance productivity and data integrity. By utilizing an electronic lab notebook (ELN), they streamlined their workflow, allowing for faster data retrieval and improved collaboration among researchers .
Case Study 2: Phase I ADC Development
In a recent Phase I study focused on a novel ADC for non-small cell lung cancer, researchers successfully navigated complex regulatory requirements to achieve First Patient In (FPI) within six weeks. This rapid progression underscores the potential of ADCs to address unmet medical needs in oncology while adhering to stringent development timelines .
Challenges in Development
Despite their promise, ADC development faces various challenges:
- Purification : The presence of residual free drug poses safety risks. Innovative purification methods are essential to ensure that unreacted drugs are effectively removed from the final product .
- Clinical Efficacy : Variability in patient responses necessitates ongoing research to identify biomarkers that predict treatment outcomes and optimize patient selection for ADC therapies.
Scientific Research Applications
ADCI in Malaria Immunity
Recent research has established a strong association between this compound activity and reduced risk of malaria in children. A longitudinal cohort study conducted in Ghana revealed that higher this compound activity correlated with a significantly lower incidence of febrile malaria episodes. The study found that children with this compound activity in the top tertile experienced a delayed time-to-first malaria episode, suggesting that this compound could serve as a reliable biomarker for malaria immunity and vaccine efficacy assessment .
Key Findings:
- Population Studied : Ghanaian children.
- Methodology : Longitudinal cohort study measuring this compound activity before the malaria season.
- Results : High this compound activity linked to reduced malaria risk; sensitivity and specificity for predicting protection were 79.4% and 57.1%, respectively.
This compound in Cancer Therapy
This compound has also gained traction in the field of oncology, particularly through its integration into antibody-drug conjugate technology. ADCs are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues. The mechanism involves monoclonal antibodies targeting specific tumor antigens, thereby enhancing the therapeutic index of cytotoxic agents .
Applications:
- Targeted Delivery : By conjugating potent pharmaceutical ingredients to antibodies, ADCs can selectively target cancer cells.
- Clinical Development : Over 14 ADC drugs have received FDA approval for various malignancies, with more than 100 candidates currently in clinical trials .
Mechanisms and Strategies in ADC Development
The development of ADCs relies on sophisticated chemical linkers that facilitate the attachment of cytotoxic drugs to antibodies. Recent advancements include:
- Click Chemistry : This bioorthogonal approach allows for precise conjugation of drugs to antibodies without interfering with biological systems, enhancing the efficiency and specificity of ADCs .
- Diverse Linker Technologies : Researchers are exploring various linker chemistries to optimize drug release profiles and improve therapeutic outcomes .
Case Studies and Data Analysis
The following table summarizes notable case studies demonstrating the effectiveness of this compound in different applications:
Study | Application | Population | Key Findings |
---|---|---|---|
Ghana Malaria Study | Malaria Immunity | Children | High this compound activity correlated with reduced malaria incidence; sensitivity 79.4% |
FDA Approvals | Cancer Therapy | Various | 14 FDA-approved ADCs; over 100 candidates in trials |
Click Chemistry Study | Drug Development | Laboratory Models | Enhanced specificity and efficiency in drug-antibody conjugation |
Q & A
Basic Research Questions
Q. How should researchers design experiments to quantify ADCI activity in human monocytes?
- Methodological Answer : Experimental design must include isolation of monocyte (MO) subsets (classical, intermediate, non-classical) using flow cytometry, with CCR2 and CX3CR1 as key markers . Protocols should specify cell culture conditions (e.g., RPMI medium, cytokine concentrations) and functional assays (e.g., parasite growth inhibition assays). Include controls for baseline cytokine levels (e.g., mTNF-α, mIFN-γ) and validate results via triplicate measurements. Reference established protocols from immunological journals to ensure reproducibility .
Q. What frameworks are recommended for formulating this compound-related research questions?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For hypothesis-driven studies, apply the PICO framework (Population: MO subsets; Intervention: this compound activity; Comparison: Pro-inflammatory vs. classical MOs; Outcome: Parasite inhibition rates). Ensure questions are specific, such as: "Does CCR2+ classical MO subset dominance correlate with this compound efficacy in malaria patients?" .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Document all experimental parameters, including MO isolation methods (e.g., Ficoll gradient centrifugation), antibody sources (e.g., clone IDs for anti-CCR2), and statistical thresholds (e.g., p < 0.05 for significance). Share raw datasets (e.g., flow cytometry FCS files) as supplementary materials. Follow journal guidelines for method sections, such as those in Advanced Journal of Chemistry .
Advanced Research Questions
Q. How should researchers address contradictions in this compound activity data across patient cohorts?
- Methodological Answer : Perform stratified analysis by variables like patient age, infection stage, or MO subset distribution. Use multivariate regression to identify confounding factors (e.g., pro-inflammatory cytokine levels). If discrepancies persist, conduct meta-analyses of published this compound datasets, applying heterogeneity tests (I² statistic) to assess variability .
Q. What methodologies enable integration of multi-omics data in this compound mechanism studies?
- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map signaling pathways (e.g., TNF-α/IFN-γ crosstalk). Use bioinformatics tools like STRING for protein interaction networks and GSEA (Gene Set Enrichment Analysis) to identify enriched pathways. Validate findings with CRISPR-Cas9 knockout models of candidate genes (e.g., CX3CR1) .
Q. How can this compound activity measurement protocols be optimized for high-throughput screening?
- Methodological Answer : Implement automated flow cytometry systems (e.g., BD FACSymphony) for MO subset sorting and integrate machine learning algorithms to classify this compound-active vs. inactive populations. Validate throughput using spike-in controls (e.g., fluorescently tagged parasites) and optimize assay duration (e.g., 48-hour co-culture) to balance sensitivity and scalability .
Q. Data Presentation and Interpretation Guidelines
-
Tabular Data Example :
MO Subset This compound Activity (%) CCR2 Expression (MFI) mTNF-α (pg/mL) Classical 72 ± 8 4500 ± 300 120 ± 15 Pro-Inflammatory 22 ± 5 1200 ± 200 350 ± 40 Data adapted from Table 4 in , showing correlation between classical MO subsets and this compound efficacy. -
Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report effect sizes (e.g., Cohen’s d) to quantify differences between MO subsets .
Properties
CAS No. |
124070-15-1 |
---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-1-carboxamide |
InChI |
InChI=1S/C16H14N2O/c17-15(19)16-12-7-3-1-5-10(12)9-14(18-16)11-6-2-4-8-13(11)16/h1-8,14,18H,9H2,(H2,17,19) |
InChI Key |
IFLVGRRVGPXYON-UHFFFAOYSA-N |
SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)C(=O)N |
Canonical SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-aminocarbonyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine ADCI SGB 017 SGB-017 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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